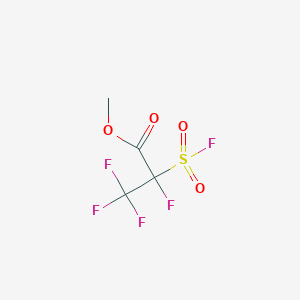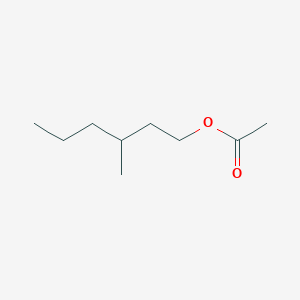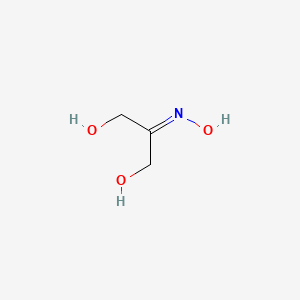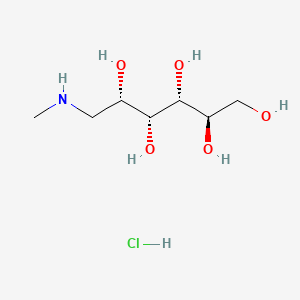
6-Chloro-2-methylpyridine-3-carbaldehyde
Vue d'ensemble
Description
6-Chloro-2-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methylpyridine-3-carbaldehyde has been studied using quantum chemical density functional theory (DFT) approach . The DFT/B3LYP method with cc-pVTZ basis set was employed to obtain the optimized stable structure and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-methylpyridine-3-carbaldehyde include a molecular weight of 171.58 g/mol . The compound has a refractive index of n20/D 1.527 (lit.) and a density of 1.167 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Biological Activity
6-Chloro-2-methylpyridine-3-carbaldehyde is a key compound in the synthesis of various biologically active molecules. A study by Gangadasu et al. (2002) demonstrated its use in preparing 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential applications as herbicides, fungicides, neoplasm inhibitors, antiviral, antimicrobial, anticancer, and tubercular agents. These compounds also play a role in plant growth regulation and biological processes like vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
Nickel(II) Chemistry
In nickel(II) chemistry, 6-methylpyridine-2-carbaldehydeoxime, a related compound, has been used to synthesize penta- and hexanuclear complexes. Escuer et al. (2011) investigated this and found the compound useful in forming complexes with antiferromagnetic and ferrimagnetic interactions, which could have implications in materials science and magnetic applications (Escuer, Vlahopoulou, & Mautner, 2011).
Chemistry of Quinoline Analogues
Hamama et al. (2018) highlighted the significance of 2-chloroquinoline-3-carbaldehyde, an analogue of 6-Chloro-2-methylpyridine-3-carbaldehyde, in synthesizing quinoline ring systems. These compounds have shown diverse biological activities and are important in synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Synthesis of Complex Organic Compounds
The condensation reaction of related compounds has led to the synthesis of unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, as demonstrated by Percino et al. (2005). These synthesized compounds have potential applications in organic chemistry and drug design (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Anticancer Activity
A study by Elsayed et al. (2014) on the synthesis and characterization of new complexes of 6-methylpyridine-2-carbaldehydethiosemicarbazone, a similar compound, revealed its potential anticancer activity against human colon and prostate cancer cell lines (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).
Propriétés
IUPAC Name |
6-chloro-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLSRSWUYXEXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660558 | |
| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyridine-3-carbaldehyde | |
CAS RN |
884495-36-7 | |
| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



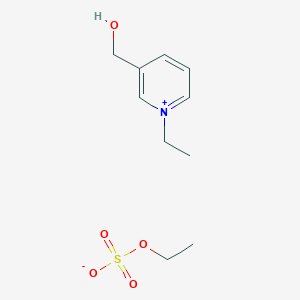
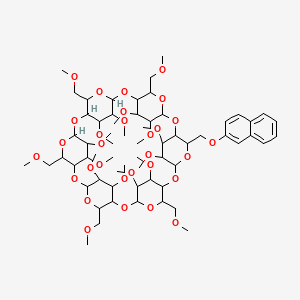
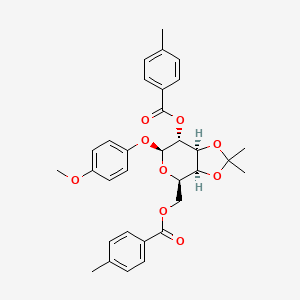
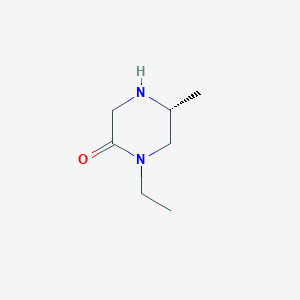
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)

